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Compound of Interest

Compound Name: 5-Nitrothiophene-2-carboxylic acid

Cat. No.: B180939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitrothiophene-2-carboxylic
acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug

development. This document details its chemical structure, physicochemical properties,

synthesis protocols, and known biological activities, offering a core resource for researchers in

the field.

Core Chemical and Physical Data
5-Nitrothiophene-2-carboxylic acid is a stable, yellow to light brown solid compound. Its key

quantitative properties are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of 5-Nitrothiophene-2-carboxylic Acid
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Property Value Source(s)

Molecular Formula C₅H₃NO₄S [1]

Molecular Weight 173.15 g/mol [2]

CAS Number 6317-37-9 [2]

Appearance Yellow to light brown solid [2]

Melting Point 154-161 °C [2][3]

Boiling Point (Predicted) 367.2 ± 27.0 °C [2]

Density (Predicted) 1.676 ± 0.06 g/cm³ [2]

pKa (Predicted) 2.69 ± 0.10 [2]

Water Solubility Insoluble

Organic Solvent Solubility Soluble in DMSO and DMF

Table 2: Spectroscopic Data Summary for 5-Nitrothiophene-2-carboxylic Acid
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Spectrum Type Expected Key Features

¹H NMR

Aromatic protons on the thiophene ring are

expected in the δ 7.0-8.5 ppm region as

doublets. The carboxylic acid proton is expected

as a broad singlet in the δ 10-13 ppm region.[4]

[5]

¹³C NMR

The carbonyl carbon of the carboxylic acid is

anticipated in the δ 165-185 ppm range.

Aromatic carbons of the thiophene ring are

expected between δ 120-150 ppm.[4][5][6]

Infrared (IR)

A very broad O-H stretch from the carboxylic

acid dimer is expected from 2500-3300 cm⁻¹. A

strong C=O stretch should appear around 1680-

1710 cm⁻¹. Asymmetrical and symmetrical NO₂

stretches are expected near 1500-1660 cm⁻¹

and 1260-1390 cm⁻¹, respectively.[7][8][9][10]

Mass Spectrometry (MS)

The molecular ion peak (M+) is expected at m/z

173. Common fragments would include the loss

of OH (M-17) and COOH (M-45). A key fragment

would be the acylium ion [M-OH]⁺.[3][11][12][13]

Chemical Structure
The chemical structure of 5-Nitrothiophene-2-carboxylic acid is fundamental to its reactivity

and biological activity. The diagram below illustrates the arrangement of its atoms and

functional groups.

Caption: Chemical structure of 5-Nitrothiophene-2-carboxylic acid.

Experimental Protocols: Synthesis
Two primary routes for the synthesis of 5-Nitrothiophene-2-carboxylic acid are well-

documented: the oxidation of 5-nitrothiophene-2-carboxaldehyde and the nitration of 2-

thiophenecarboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://myneni.princeton.edu/sites/g/files/toruqf1721/files/media/deshmukh-2007-geca.pdf
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://myneni.princeton.edu/sites/g/files/toruqf1721/files/media/deshmukh-2007-geca.pdf
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/13-C%20NMR%20Chemical%20Shift%20Table.pdf
https://terpconnect.umd.edu/~zhangx/html/ftir.html
https://colapret.cm.utexas.edu/courses/SpectroscopicData.pdf
https://instanano.com/all/characterization/ftir/ftir-functional-group-search/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.chemicalbook.com/synthesis/5-nitrothiophene-2-carboxylic-acid.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.benchchem.com/product/b180939?utm_src=pdf-body
https://www.benchchem.com/product/b180939?utm_src=pdf-body
https://www.benchchem.com/product/b180939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis via Oxidation of 5-Nitrothiophene-2-
carboxaldehyde
This method provides a high yield of the target compound from its corresponding aldehyde.[3]

Workflow Diagram:
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Starting Materials & Reagents

Procedure

5-nitrothiophene-2-carboxaldehyde

Sulfamic acid

Sodium chlorite

Dioxane

Ethyl acetate

Water

2N HCl

Brine

Anhydrous sodium sulfate

Dissolve aldehyde & sulfamic acid
in dioxane, cool to 0°C

Add aq. sodium chlorite
dropwise Warm to RT, stir for 2h Partition with

EtOAc and water
Wash organic phase with

5% NaHCO3 (aq)
Acidify aqueous phase

to pH 2 with 2N HCl
Extract aqueous phase

twice with EtOAc
Combine organic layers,

wash with brine, dry (Na2SO4)
Concentrate under
reduced pressure 5-Nitrothiophene-2-carboxylic acid

Click to download full resolution via product page

Caption: Experimental workflow for synthesis via oxidation.
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Detailed Protocol:

Reaction Setup: In a suitable reaction vessel, dissolve 5-nitrothiophene-2-carboxaldehyde

(1.0 eq) and sulfamic acid (1.2 eq) in dioxane. Cool the solution to 0 °C in an ice bath.

Oxidation: Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise to the cooled

reaction mixture, maintaining the temperature.

Reaction: After the addition is complete, allow the mixture to gradually warm to room

temperature and stir for 2 hours. Progress can be monitored by Thin Layer Chromatography

(TLC).

Work-up: Combine the reaction mixture with a second batch if applicable and partition

between ethyl acetate and water.

Extraction: Extract the organic phase twice with a 5% sodium bicarbonate solution and

discard the organic layer.

Acidification: Adjust the pH of the basic aqueous phase to 2 using 2N HCl.

Final Extraction: Extract the acidified aqueous phase twice with ethyl acetate.

Drying and Concentration: Combine the final organic layers, wash with brine, and dry over

anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 5-
nitrothiophene-2-carboxylic acid.[3]

Purification: The crude product can be recrystallized from a heptane/1,2-dichloroethane

mixture to yield the pure product.[3]

Synthesis via Nitration of 2-Thiophenecarboxylic Acid
While direct nitration of thiophene can be explosive, the nitration of the deactivated 2-

thiophenecarboxylic acid is a viable, albeit less common, route.[2] Milder nitrating agents are

recommended for thiophene rings.[14]

Detailed Protocol (Adapted from general thiophene nitration):
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Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping

funnel, dissolve 2-thiophenecarboxylic acid in a mixture of acetic anhydride and glacial acetic

acid. Cool the mixture to 10 °C.

Nitrating Mixture: Separately, prepare a solution of fuming nitric acid in glacial acetic acid,

ensuring gradual mixing and cooling.

Nitration: Add the nitrating mixture dropwise to the cooled solution of 2-thiophenecarboxylic

acid at a rate that maintains the temperature below room temperature. The appearance of a

dark red color may indicate oxidation.

Reaction: Allow the reaction to proceed at room temperature for two hours after addition is

complete.

Work-up: Pour the reaction mixture into ice water to precipitate the product.

Isolation: Collect the solid product by filtration and wash with water.

Purification: The crude product, a mixture of isomers, would require purification, typically by

recrystallization from a suitable solvent like petroleum ether, to isolate the 5-nitro isomer.[14]

Biological Activity and Signaling Pathways
Derivatives of 5-nitrothiophene have demonstrated significant biological activity, particularly as

antimicrobial and antiparasitic agents. The core mechanism of action often involves the

bioreductive activation of the nitro group by specific nitroreductase enzymes present in the

target organisms.[15][16]

Mechanism of Action: Bioactivation
5-Nitrothiophene-based compounds often act as pro-drugs. In the target pathogen, such as

Leishmania, a type I nitroreductase (NTR) bioactivates the compound. This process is believed

to generate reactive nitrogen species, including a hydroxylamine and a transient electrophilic

α,β-unsaturated open chain nitrile intermediate. These reactive species can then covalently

modify multiple protein targets, leading to cellular damage and death.[16] Key cellular

processes disrupted by this mechanism include protein translation, as many affected proteins
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are ribosomal.[16] The bioactivation can also lead to mitochondrial damage and the

accumulation of reactive oxygen species (ROS).[16]

5-Nitrothiophene
Carboxamide (Pro-drug)

Type I Nitroreductase
(e.g., LmjNTR1)

 Bioactivation

Reactive Metabolites
(Hydroxylamine, Nitrile Intermediate)

Multiple Protein Targets
(e.g., Ribosomal Proteins)

 Covalent Modification

Mitochondrial Damage
& ROS Accumulation

Disruption of Protein
Translation

Cell Death

Click to download full resolution via product page

Caption: Bioactivation pathway of 5-nitrothiophene derivatives.

Therapeutic Potential
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Antileishmanial Activity: 5-Nitrothiophene-2-carboxamides have shown promising activity

against Leishmania.[16] Structure-activity relationship (SAR) studies aim to optimize this

activity while improving solubility and reducing mammalian cell toxicity.[15]

Antibacterial Activity: Nitrothiophene carboxamides have been engineered to overcome

bacterial efflux pumps, showing potent, narrow-spectrum activity against multidrug-resistant

clinical isolates of E. coli, Shigella spp., and Salmonella spp.[17]

Antifungal Activity: Thiosemicarbazone derivatives of 5-nitrothiophene have been identified

as potential antifungal agents, with a proposed mechanism involving the inhibition of

enzymes related to the ergosterol biosynthesis pathway.[18]

Anticancer Activity: 5-Nitrothiophene-2-carboxylic acid is used as a reagent in the

preparation of benzothiophene amides that function as nicotinamide ribosyltransferase

inhibitors, which have potential antitumor activities.[2]

This guide serves as a foundational resource for professionals engaged in drug discovery and

development. The unique properties and versatile reactivity of 5-Nitrothiophene-2-carboxylic
acid make it a valuable scaffold for the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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